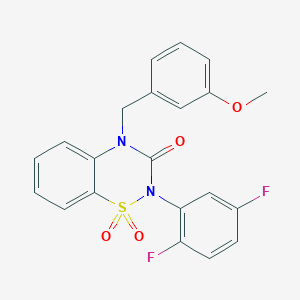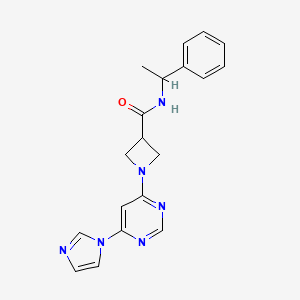
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide” is a chemical compound. It is also known by registry numbers ZINC000000915620, ZINC000000915623 . This compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized and analyzed by various techniques such as GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, novel sulfonamides were synthesized by the reaction of reduced products with various sulfonyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one of the compounds was reported as a white solid with a yield of 50.6%, and a melting point of 250.2–250.9°C .作用机制
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells, making them potential targets for cancer treatment.
Mode of Action
Similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the kinase, disrupting the growth signals in cells.
Biochemical Pathways
The inhibition of tyrosine kinases can disrupt several cellular processes, including cell growth and division, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have been characterized in their salt forms , which can influence their solubility and thus their absorption and distribution in the body.
Result of Action
The inhibition of tyrosine kinases can disrupt cell growth signals, potentially leading to the death of cancer cells .
Action Environment
The structure of similar compounds can be influenced by their environment, affecting their conformation and thus their interaction with their targets .
实验室实验的优点和局限性
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of CAIX and COX-2, and its potential therapeutic effects in various diseases. However, the limitations of this compound for lab experiments include its low solubility and stability, its potential toxicity, and its limited availability.
未来方向
Several future directions for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide research include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, the optimization of its pharmacokinetic properties, and the development of new derivatives with improved potency and selectivity. Additionally, the use of this compound in combination with other drugs or therapies could also be explored for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic effects in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of CAIX and COX-2, leading to its anti-cancer and anti-inflammatory effects. This compound has several advantages for lab experiments but also has limitations. Several future directions for this compound research have been identified, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the optimization of its pharmacokinetic properties.
合成方法
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been carried out using various methods, including the reaction of 4-methylpyrimidin-2-amine with 4-aminobenzenesulfonamide, followed by the reaction of the resulting product with 3-phenoxybenzoyl chloride. Another method involves the reaction of 4-methylpyrimidin-2-amine with 4-aminobenzenesulfonamide in the presence of triethylamine, followed by the reaction of the resulting product with 3-phenoxybenzoyl chloride. The yield of this compound using these methods ranges from 60-70%.
科学研究应用
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
安全和危害
The safety and hazards of similar compounds have been documented. For instance, one of the compounds has been classified with the signal word: Warning. The hazard statements include H302-H315-H319, indicating that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
属性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-17-14-15-25-24(26-17)28-33(30,31)22-12-10-19(11-13-22)27-23(29)18-6-5-9-21(16-18)32-20-7-3-2-4-8-20/h2-16H,1H3,(H,27,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVLPDTBOERID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2876312.png)
![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)
![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)



![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)


![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)
